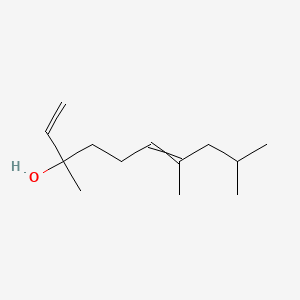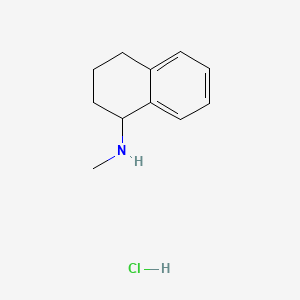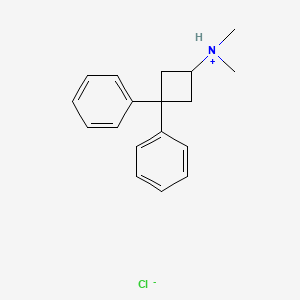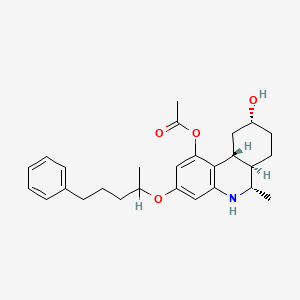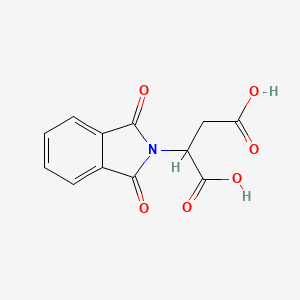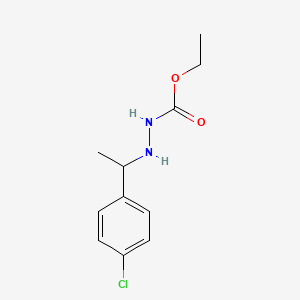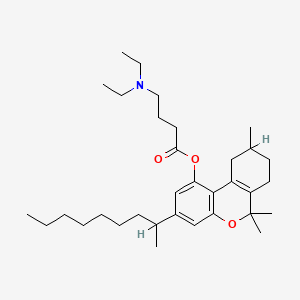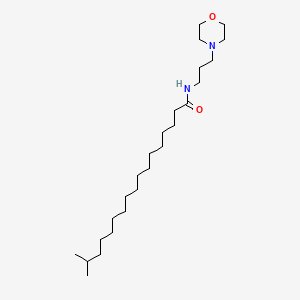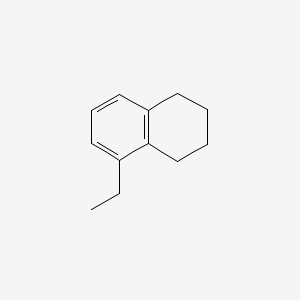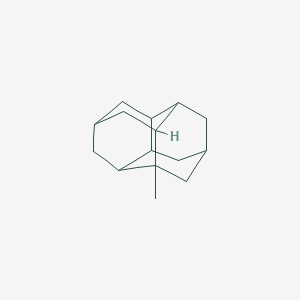
1-Methyldiadamantane
Vue d'ensemble
Description
1-Methyldiadamantane is a chemical compound with the formula C15H22 . It belongs to the class of polycyclic hydrocarbons and is a member of the larger family of diamondoids . These caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .
Synthesis Analysis
The synthesis of 1-Methyldiadamantane and its derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, one method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of 1-Methyldiadamantane is complex, with a molecular weight of 202.3352 . The IUPAC Standard InChI for this compound is InChI=1S/C15H22/c1-15-7-9-3-11-10-2-8 (5-13 (11)15)6-14 (15)12 (10)4-9/h8-14H,2-7H2,1H3 .Chemical Reactions Analysis
1-Methyldiadamantane undergoes a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis
1-Methyldiadamantane has unique physical and chemical properties. As a member of the diamondoids, it has a high degree of symmetry . Its physical properties include a specific molecular weight of 202.3352 .Applications De Recherche Scientifique
Green Chemistry in Alcohol Oxidation
1-Methyldiadamantane plays a role in green chemistry protocols. For instance, its derivative, 1-Methyl-2-azaadamantane N-oxyl, has been utilized as a catalyst for the solvent-free aerobic oxidation of alcohols. This process demonstrates superior chemical stability and catalytic performance, offering a green, non-metallic pathway for alcohol oxidation. Additionally, this catalyst can be easily reused, highlighting its potential in sustainable chemistry practices (Kuang, Nabae, Hayakawa, & Kakimoto, 2011).
Ethylene Inhibition in Fruits and Vegetables
A significant area of research involving 1-methyldiadamantane derivatives, like 1-methylcyclopropene (1-MCP), focuses on their role in inhibiting ethylene perception in fruits and vegetables. This has led to extensive research on the effects of 1-MCP on delaying ripening and senescence, thereby improving the maintenance of product quality in various horticultural products. For example, 1-MCP has been widely adopted in apple industries globally, indicating its commercial success in preserving fruit quality (Watkins, 2006).
Solvent Detection and Identification
In another application, derivatives of 1-methyldiadamantane, such as diacetylene lipids, have been used in creating colorimetric paper-based sensors. These sensors, developed by dropcasting diacetylene lipids on filter paper, demonstrate a colorimetric response to various organic solvents. The resulting color patterns can be used for solvent detection and identification, showcasing a novel application in chemical sensing technologies (Pumtang, Siripornnoppakhun, Sukwattanasinitt, & Ajavakom, 2011).
Photocatalytic Activity
Research on photocatalytic activity has also incorporated compounds related to 1-methyldiadamantane. For instance, studies have investigated the photocatalytic removal of pollutants using ZnO/poly-(fluorene-co-thiophene) under visible light, with promising results for environmental applications. This demonstrates the potential of 1-methyldiadamantane derivatives in contributing to innovative solutions in environmental remediation and pollution control (Qiu et al., 2008).
Mécanisme D'action
Orientations Futures
1-Methyldiadamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research directions may include further exploration of these applications and the development of novel methods for their synthesis .
Propriétés
IUPAC Name |
1-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-15-7-9-3-11-10-2-8(5-13(11)15)6-14(15)12(10)4-9/h8-14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMKXIVITNLMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC4C1CC5CC4C(C3)C2C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyldiadamantane | |
CAS RN |
26460-76-4 | |
| Record name | 1-Methyldiadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026460764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



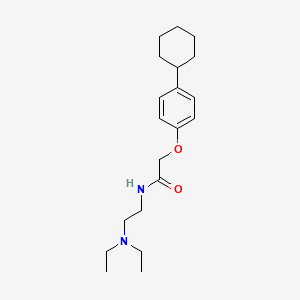
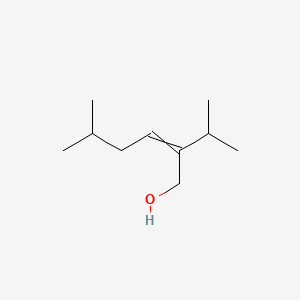
![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)
